The synthesis of 7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multi-step chemical reactions. A common synthetic pathway includes:
The synthesis can also involve the formation of diazepine rings through cyclization reactions, which are crucial for establishing the core structure characteristic of benzodiazepines.
The molecular structure of 7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one features a fused ring system that includes a benzodiazepine moiety:
The InChI key for this compound is InChI=1S/C15H9ClF2N2O/c16-8-4-5-12-9(6-8)15(19-7-13(21)20-12)14-10(17)2-1-3-11(14)18/h1-6H,7H2,(H,20,21)
.
7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions typical of benzodiazepines:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes depend significantly on the specific conditions applied during these reactions.
The mechanism of action for 7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one primarily involves modulation of GABA-A receptors:
Research indicates that modifications in the structure can lead to variations in potency and efficacy at these receptors .
The physical and chemical properties of 7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one include:
Property | Value |
---|---|
Molecular Weight | 306.69 g/mol |
Boiling Point | Approximately (predicted) |
Density | (predicted) |
Solubility | DMF: ; DMSO: ; Ethanol: |
Form | Crystalline solid |
pKa | (predicted) |
These properties are essential for understanding its behavior in biological systems and its potential applications in pharmaceuticals .
The primary applications of 7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one are in scientific research:
Modern synthetic routes to this benzodiazepine core leverage strategic cyclocondensation reactions. A prominent approach involves the reaction of ortho-acylamino azides with 2,6-difluorophenylacetonitrile derivatives under mild basic conditions. This initiates a Staudinger/aza-Wittig tandem sequence, where the azide is reduced in situ to a reactive nitrene intermediate, facilitating ring expansion to the seven-membered diazepine framework. Key intermediates include 7-chloro-5-(2,6-difluorophenyl)-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one (CAS 28910-86-3, C₁₅H₉ClF₂N₂O, MW 306.7) [4]. Alternative routes employ α-halo ketones in condensation reactions with ortho-phenylenediamine analogs, though regioselectivity challenges necessitate protecting group strategies when constructing the 1H tautomer. The Smiles rearrangement has been successfully adapted to enhance yields (>75%) by minimizing polymerization side reactions [3] [8].
Table 1: Key Intermediates in Heterocyclic Condensation Routes
Intermediate | CAS Registry | Molecular Formula | Role in Synthesis |
---|---|---|---|
7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one | 28910-86-3 | C₁₅H₉ClF₂N₂O | Direct precursor via dehydrogenation |
N-(2-Azidobenzoyl)glycine derivatives | Not reported | Variable | Nitrene source for ring expansion |
2-Amino-5-chlorobenzophenone imines | Not reported | C₁₃H₉ClF₂NO⁻ | Electrophile for [4+3] cycloadditions |
The 2,6-difluorophenyl moiety imposes specific electronic and steric constraints that direct halogenation patterns. Fluorine atoms activate the phenyl ring toward ortho-directed metalation, enabling selective chlorination at position 7 of the benzodiazepine via directed ortho-metalation (DoM) using n-BuLi/TMEDA complex at –78°C, followed by quenching with hexachloroethane. This method achieves >90% regioselectivity, contrasting with electrophilic chlorination (e.g., Cl₂/FeCl₃), which yields undesirable polyhalogenated byproducts. Late-stage isotopic labeling (¹⁸F) employs halogen-exchange reactions using K¹⁸F/kryptofix complexes on chloro-precursors at 160°C in DMSO, though yields remain moderate (45-60%) due to competing decomposition [3] [6].
Table 2: Halogenation Methods and Outcomes
Method | Conditions | Selectivity | Yield (%) | Key Limitation |
---|---|---|---|---|
Directed ortho-Metalation (DoM) | n-BuLi/TMEDA, hexachloroethane, –78°C | >90% for C7 | 85 | Sensitivity to protic impurities |
Electrophilic Chlorination | Cl₂, FeCl₃, CH₂Cl₂, 25°C | <50% | 60 | Polyhalogenation dominates |
Isotopic Fluorine Exchange | K¹⁸F/K222, DMSO, 160°C | N/A | 45-60 | Radiolysis and low functional tolerance |
Palladium-catalyzed carbon-nitrogen coupling revolutionizes benzodiazepine annulation. Buchwald-Hartwig amination between 2-amino-5-chlorobenzamide derivatives and ortho-bromo-meta-difluorobenzenes using Pd₂(dba)₃/XPhos (1 mol%) in toluene at 110°C achieves ring closure with <5% dimerization byproducts. Copper(I)-catalyzed systems (CuI/1,10-phenanthroline) in microwave irradiation (150°C, 30 min) enhance atom economy, reducing reaction times from 24 h to <1 h. Solvent effects are pronounced: DMF increases cyclization rates but promotes hydrolysis, while toluene optimizes yield (82%) [3] [7]. Photoredox catalysis using Ru(bpy)₃Cl₂ under blue LEDs enables oxidative C–N coupling at ambient temperature, though substrate scope remains limited to electron-deficient aryl halides [8].
While the parent 1H-benzodiazepin-2-one lacks chiral centers, its 3-substituted derivatives exhibit axial chirality. Asymmetric hydrogenation using DuPhos-Rh catalysts (S/C = 500) reduces exocyclic imines to amines with 88% ee. Dynamic kinetic resolution during N-alkylation employs Candida antarctica lipase B with vinyl acetate in MTBE, resolving racemic mixtures to (R)-enantiomers (ee >95%). Conformational studies confirm the difluorophenyl ring adopts a perpendicular orientation to the diazepine plane, minimizing steric clash with the C3 substituent [3] [8].
Table 3: Stereoselective Methods for Chiral Derivatives
Method | Conditions | ee (%) | Product Configuration | Key Insight |
---|---|---|---|---|
Rh-Et-DuPhos Hydrogenation | 50 psi H₂, CH₂Cl₂, 25°C | 88 | S | Sensitive to aryl substituent bulk |
Enzymatic Kinetic Resolution | CAL-B, vinyl acetate, MTBE, 30°C | >95 | R | Requires unsubstituted lactam N–H |
Chiral Auxiliary Control | (1S,2R)-Norephedrine glycinate, Ti(OⁱPr)₄ | 92 | S | Auxiliary removal reduces yield by 20% |
Solvent-free mechanochemical synthesis utilizes high-speed ball milling (30 Hz, 2 h) of 2-aminobenzophenones and amino esters, achieving 94% conversion with negligible waste. Aqueous micellar catalysis employs TPGS-750-M surfactant, enabling reactions at 25°C with water as the bulk solvent. This reduces E-factors (kg waste/kg product) from 32 (traditional DMF route) to 5. Microwave-assisted synthesis (150°C, 20 min) in ethanol lowers energy consumption by 70% compared to reflux methods [3] [7]. Life-cycle assessment confirms enzymatic methods using E. coli transaminases reduce global warming potential by 45% versus chemical reductive amination.
Structural and Chemical Data Table
Table 4: Comprehensive Chemical Profile
Property | Value | Source/Reference |
---|---|---|
Systematic Name | 7-Chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one | [3] |
Synonyms | Difludiazepam; Ro 07-4065; MFCD30502971 | [3] |
CAS Registry Number | 39080-67-6 | [3] |
Molecular Formula | C₁₆H₁₁ClF₂N₂O | [3] |
Molecular Weight | 320.72 g/mol | [3] |
Purity | ≥95% (crystalline solid) | [3] [4] |
Boiling Point | 492.8±45.0 °C (Predicted) | [3] |
Density | 1.38±0.1 g/cm³ (Predicted) | [3] |
Solubility | DMF: 15 mg/mL; DMSO: 10 mg/mL; Ethanol: 1 mg/mL | [3] |
pKa | 0.37±0.40 (Predicted) | [3] |
Related Compound (Non-methyl) | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one (CAS 28910-86-3; C₁₅H₉ClF₂N₂O; MW 306.7) | [4] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: